(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile
Overview
Description
“(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile” is a chemical compound. It is a strong electron donor molecule that can be used for n-type doping . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. The compound has been synthesized from glyoxal and ammonia . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of this compound is C10H11N3O2 . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The structure of the compound can be represented by the InChI string: InChI=1S/C10H11N3O2/c1-12-7-4-2-3-5-8 (7)13 (10 (12)15)6-9 (11)14/h2-5H,6H2,1H3, (H2,11,14) .Chemical Reactions Analysis
The compound is involved in various chemical reactions. More details about these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
Therapeutic Potential of Imidazole Containing Compounds
Scientific Field
Application Summary
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application
The synthesis of these compounds involves various synthetic routes for imidazole and their derived products .
Antiproliferative Activity of Indole Derivative
Scientific Field
Application Summary
The 1-methyl-3- {4- [ (4- (2-oxo-2,3-dihydro-1 H -benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound has been successfully synthesized via a multistep pathway starting from 2-phenylindole . This compound showed high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) .
Methods of Application
The synthesis of this compound involves a multistep pathway starting from 2-phenylindole .
Results or Outcomes
The title compound showed high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) .
Antimicrobial Potential of Imidazole Derivatives
Scientific Field
Application Summary
Imidazole derivatives have been synthesized and evaluated for their antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Results or Outcomes
The derivatives showed significant antimicrobial activity against the tested strains .
Antiviral, Antiparasitic, and Antitumor Agents
Application Summary
Compounds containing a 2,3-dihydro-1H-benzimidazol-1-yl moiety have been reported to serve as key intermediates for the assembly and preparation of several heterocycles, such as antiviral, antiparasitic, or antitumor agents .
Methods of Application
The synthesis of these compounds involves various synthetic routes .
Results or Outcomes
These kinds of compounds have been reported to show significant activity as antiviral, antiparasitic, or antitumor agents .
Future Directions
properties
IUPAC Name |
2-(3-methyl-2-oxobenzimidazol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-12-8-4-2-3-5-9(8)13(7-6-11)10(12)14/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHRXUBGHPMXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.